molecular formula C7H2BrCl2NO3 B6198157 2-bromo-3,5-dichloro-6-nitrobenzaldehyde CAS No. 860243-08-9

2-bromo-3,5-dichloro-6-nitrobenzaldehyde

Cat. No.: B6198157
CAS No.: 860243-08-9
M. Wt: 298.9
InChI Key:
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Description

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2BrCl2NO3 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-bromo-3,5-dichlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzaldehyde ring can influence its reactivity and binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, which is of interest in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro groups on the benzaldehyde ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3,5-dichloro-6-nitrobenzaldehyde involves the bromination of 3,5-dichloro-6-nitrobenzaldehyde using bromine in acetic acid.", "Starting Materials": [ "3,5-dichloro-6-nitrobenzaldehyde", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 3,5-dichloro-6-nitrobenzaldehyde in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Filter the resulting solid and wash with water to obtain 2-bromo-3,5-dichloro-6-nitrobenzaldehyde." ] }

CAS No.

860243-08-9

Molecular Formula

C7H2BrCl2NO3

Molecular Weight

298.9

Purity

95

Origin of Product

United States

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